Tak-925

OX2R Agonist Potency Selectivity

TAK-925 (Danavorexton, CAS 2114324-48-8) is a potent, selective, and brain-penetrant agonist of the orexin-2 receptor (OX2R). It is a small molecule compound, administered intravenously, that is under investigation for the treatment of excessive daytime sleepiness associated with narcolepsy type 1 (NT1) and type 2 (NT2), as well as other hypersomnia disorders.

Molecular Formula C21H32N2O5S
Molecular Weight 424.6 g/mol
CAS No. 2114324-48-8
Cat. No. B3325393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-925
CAS2114324-48-8
Molecular FormulaC21H32N2O5S
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCCC(C1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C
InChIInChI=1S/C21H32N2O5S/c1-27-21(24)23-14-6-9-19(22-29(2,25)26)20(23)15-28-18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,17-20,22H,6,9-15H2,1-2H3/t17?,18?,19-,20-/m0/s1
InChIKeyUXZAJSZFFARTEI-GUMHCPJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TAK-925 (Danavorexton): A Potent, Selective Orexin-2 Receptor Agonist for Narcolepsy Research and Beyond


TAK-925 (Danavorexton, CAS 2114324-48-8) is a potent, selective, and brain-penetrant agonist of the orexin-2 receptor (OX2R) [1]. It is a small molecule compound, administered intravenously, that is under investigation for the treatment of excessive daytime sleepiness associated with narcolepsy type 1 (NT1) and type 2 (NT2), as well as other hypersomnia disorders [2]. The compound is characterized by its high selectivity for OX2R over OX1R and its ability to promote wakefulness in preclinical and clinical studies.

Why Substituting TAK-925 with Another OX2R Agonist or Wake-Promoting Agent is Not Advisable


While other orexin-2 receptor (OX2R) agonists exist, TAK-925's distinct pharmacological profile—including its >5,000-fold selectivity for OX2R over OX1R [1] and its validated, dose-dependent wake-promoting effects in both sleep-deprived healthy adults and patients with narcolepsy [2]—means it cannot be directly substituted. Key differentiators such as its intravenous route of administration, which provides rapid and precise control of drug exposure, and its specific potency in human clinical trials differentiate it from orally available agonists like TAK-994 and TAK-861, as well as from non-selective wake-promoting agents like modafinil.

Quantitative Evidence Guide for TAK-925 (Danavorexton) Differentiation


TAK-925 vs. TAK-994: Superior Potency and Unprecedented OX2R Selectivity

TAK-925 demonstrates a 3.5-fold higher potency at the human OX2 receptor compared to the orally available agonist TAK-994. In direct calcium mobilization assays, the EC50 for TAK-925 is 5.5 nM [1], whereas the reported EC50 for TAK-994 is 19 nM [2]. Furthermore, TAK-925 exhibits >5,000-fold selectivity for OX2R over OX1R, compared to >700-fold for TAK-994 [1][2]. This combination of higher potency and vastly superior selectivity indicates that TAK-925 can achieve more targeted OX2R activation, potentially reducing the risk of OX1R-mediated adverse effects.

OX2R Agonist Potency Selectivity Calcium Mobilization Assay Narcolepsy

TAK-925 vs. Modafinil: Superior Wake-Promoting Efficacy in a Sleep-Deprived Human Model

In a Phase 1, 4-period crossover study in sleep-deprived healthy adults, a single intravenous dose of TAK-925 (112 mg) significantly outperformed modafinil (200 mg, oral) in promoting wakefulness. The study measured sleep latency using the Maintenance of Wakefulness Test (MWT). On Day 1, TAK-925 achieved a sleep latency of ~30 minutes, compared to ~22 minutes for modafinil, a 36% increase (p < 0.05) [1]. This direct comparison demonstrates that TAK-925, an OX2R-selective agonist, can produce a greater and more rapid wake-promoting effect than a leading standard-of-care agent in a validated human model of excessive sleepiness.

Wakefulness Sleep Latency Maintenance of Wakefulness Test Modafinil Sleep Deprivation

TAK-925 vs. ARN-776: Immediate, Sustained Wakefulness and Delayed Sleep Onset in Narcoleptic Mice

In a head-to-head comparison in the orexin/tTA; TetO-DTA mouse model of narcolepsy type 1, TAK-925 demonstrated a more robust and sustained wake-promoting effect than ARN-776. At all doses tested, TAK-925 induced continuous wakefulness and completely eliminated sleep for the first hour post-dose, whereas ARN-776 did not [1]. Both compounds caused a dose-related delay in the onset of non-rapid eye movement (NREM) sleep, but the effect was more pronounced with TAK-925. This study provides direct evidence of TAK-925's superior ability to immediately and potently reverse the hypersomnia phenotype in a disease-relevant model.

Narcolepsy Type 1 Wakefulness NREM Sleep ARN-776 Mouse Model

TAK-861: A More Potent, Orally Available Comparator but with Distinct Application Profile

TAK-861 is a more potent OX2R agonist (EC50 = 2.5 nM) compared to TAK-925 (EC50 = 5.5 nM) [1]. However, the critical differentiator lies in the route of administration. TAK-861 is orally bioavailable, while TAK-925 is administered intravenously. This fundamental difference dictates their respective application scenarios. The IV route of TAK-925 provides for rapid, precise, and complete bioavailability, making it ideal for acute intervention or inpatient settings where immediate and controlled wakefulness is required. The oral route of TAK-861 is better suited for chronic, at-home management. Therefore, the choice between them is driven by clinical or experimental context rather than a simple comparison of in vitro potency.

OX2R Agonist Potency Oral Bioavailability TAK-861 Route of Administration

TAK-925 Demonstrates Robust Wake-Promoting Activity in Narcolepsy Type 1 Patients

In a Phase 1B trial in patients with narcolepsy type 1 (NT1), treatment with TAK-925 significantly reduced the rate and duration of microsleeps during the Maintenance of Wakefulness Test (MWT). Compared to placebo, TAK-925 reduced the microsleep rate on both Day 1 and Day 7 (p ≤ 0.005) and reduced microsleep duration on Day 1 and Day 7 (p ≤ 0.005) [1]. This provides direct, patient-relevant evidence that TAK-925 improves the objective ability to stay awake, a critical functional outcome in NT1.

Narcolepsy Type 1 Wakefulness Maintenance of Wakefulness Test Microsleeps Clinical Efficacy

Key Research and Potential Clinical Application Scenarios for TAK-925 (Danavorexton)


Investigating Acute, OX2R-Mediated Wakefulness in Preclinical Models

Researchers studying the neural circuits of sleep/wake regulation can utilize TAK-925 as a tool compound to acutely and selectively activate OX2R. Its >5,000-fold selectivity over OX1R allows for precise interrogation of OX2R-specific pathways, while its robust wake-promoting effect in mouse models (e.g., eliminating sleep for the first hour post-dose [1]) provides a clear, quantifiable behavioral readout. This makes it ideal for experiments requiring rapid, temporally-controlled manipulation of arousal states.

Use as a Standard Comparator in the Development of Novel OX2R Agonists

Given its well-characterized in vitro profile (EC50 = 5.5 nM) [1] and demonstrated in vivo efficacy in both mice [2] and humans [3], TAK-925 serves as an essential benchmark compound. Drug discovery programs aiming to develop next-generation OX2R agonists can use TAK-925 as a positive control in assays for potency, selectivity, and wake-promoting activity, enabling a robust and quantitative assessment of new chemical entities.

Clinical Trial Simulation for Acute Hypersomnia Interventions

The intravenous formulation and rapid wake-promoting effect of TAK-925, as demonstrated in sleep-deprived healthy adults where it increased MWT sleep latency by 36% compared to modafinil [1], position it as a model compound for designing clinical interventions requiring acute reversal of sleepiness. This scenario applies to conditions such as post-anesthesia recovery or acute sleep deprivation, where a fast-acting, controllable agent is clinically desirable.

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